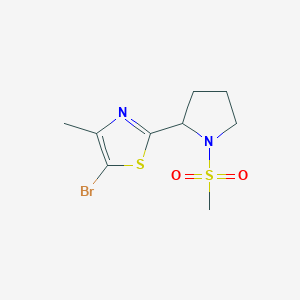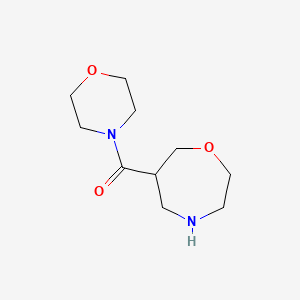
Morpholino(1,4-oxazepan-6-yl)methanone
Vue d'ensemble
Description
Morpholinos are a type of molecule used to modify gene expression. They are uncharged, water-soluble molecules that bind to complementary sequences of RNA, thereby inhibiting mRNA processing, read-through, and protein binding at those sites .
Synthesis Analysis
The synthesis of Morpholinos is typically achieved through a series of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
Morpholinos have a unique structure consisting of morpholine rings that bear methylene groups bound to modified phosphates . The exact structure of “Morpholino(1,4-oxazepan-6-yl)methanone” is not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “Morpholino(1,4-oxazepan-6-yl)methanone” are not available in the current literature. Morpholinos, in general, are stable, uncharged, and water-soluble .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- Antitumor Activity : A study by Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and found it to possess significant inhibition on the proliferation of various cancer cell lines, demonstrating its potential antitumor activity (Tang & Fu, 2018).
Structural Exploration and Biological Evaluation
- Bioactive Heterocycles Synthesis : Prasad et al. (2018) synthesized a compound involving morpholino methanone and evaluated its antiproliferative activity. The study also characterized its molecular structure and analyzed intermolecular interactions (Prasad et al., 2018).
Novel Compound Synthesis
- Synthesis of Morpholino Podocarpa : Bakare et al. (2005) synthesized a compound named 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, highlighting the versatility of morpholino methanone in creating new chemical entities (Bakare et al., 2005).
Drug Development and Imaging Applications
- PET Agent for Parkinson's Disease : Wang et al. (2017) developed a PET imaging agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease, involving the use of a morpholino methanone derivative (Wang et al., 2017).
Chemical Process Development
- Practical Synthesis for Pharmaceuticals : Kopach et al. (2009) developed a commercial synthesis process for a pharmaceutical intermediate involving morpholino methanone, showcasing its application in industrial chemical processes (Kopach et al., 2009).
Novel Inhibitors Discovery
- Inhibitors for Aldo-Keto Reductase Enzyme : Flanagan et al. (2014) prepared morpholino(phenylpiperazin-1-yl)methanones and demonstrated their potency as selective inhibitors of the AKR1C3 enzyme, relevant for leukemia and hormone-related cancers (Flanagan et al., 2014).
Propriétés
IUPAC Name |
morpholin-4-yl(1,4-oxazepan-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-10(12-2-5-14-6-3-12)9-7-11-1-4-15-8-9/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUITCPJXXXPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(1,4-oxazepan-6-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)
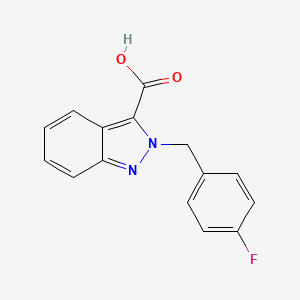
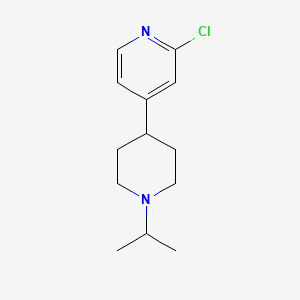
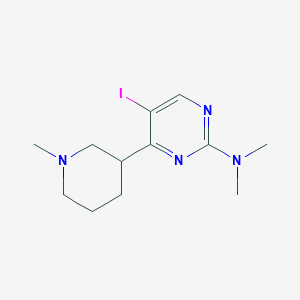
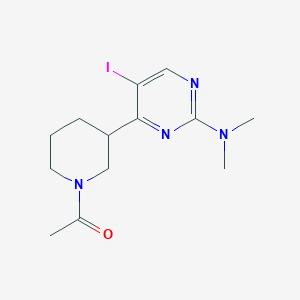
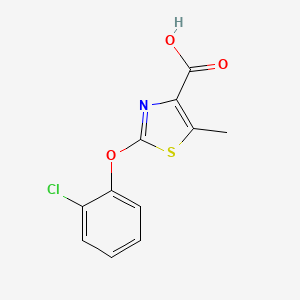
![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)
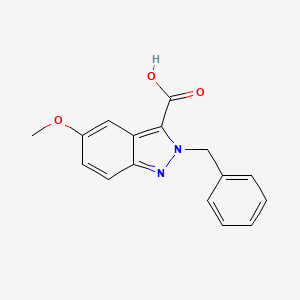
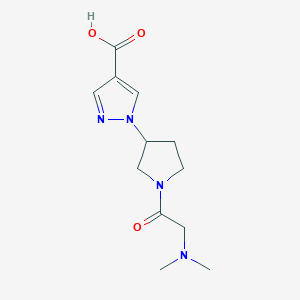
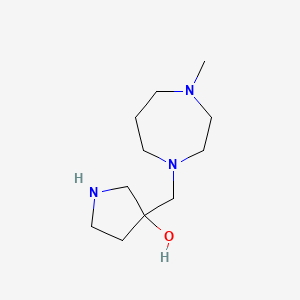
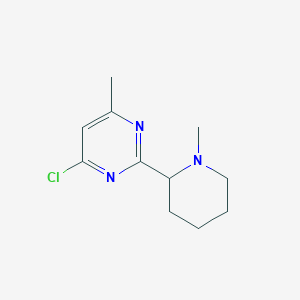
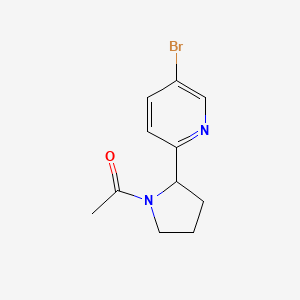
![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)
